6,7-Dibromonaphthalene-2,3-dicarbonitrile

Photodynamic therapy Fluorescence sensing Subnaphthalocyanine photophysics

6,7-Dibromonaphthalene-2,3-dicarbonitrile (DDN) is a symmetrically substituted ortho-dicarbonitrile building block bearing bromine atoms at the 6,7-positions and cyano groups at the 2,3-positions of the naphthalene scaffold. The compound serves as a key cyclization precursor for hexabromosubnaphthalocyanines and dicyano-substituted diazaacenes, with the bromine atoms providing reactive handles for cross-coupling and the electron-withdrawing nitriles tuning the electronic properties of the resulting extended π-systems.

Molecular Formula C12H4Br2N2
Molecular Weight 335.98 g/mol
CAS No. 74815-81-9
Cat. No. B1298471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dibromonaphthalene-2,3-dicarbonitrile
CAS74815-81-9
Molecular FormulaC12H4Br2N2
Molecular Weight335.98 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br
InChIInChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H
InChIKeyYHUVAAVMNCSZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dibromonaphthalene-2,3-dicarbonitrile (CAS 74815-81-9): Core Properties and Research-Grade Profile for Procurement Decisions


6,7-Dibromonaphthalene-2,3-dicarbonitrile (DDN) is a symmetrically substituted ortho-dicarbonitrile building block bearing bromine atoms at the 6,7-positions and cyano groups at the 2,3-positions of the naphthalene scaffold [1]. The compound serves as a key cyclization precursor for hexabromosubnaphthalocyanines and dicyano-substituted diazaacenes, with the bromine atoms providing reactive handles for cross-coupling and the electron-withdrawing nitriles tuning the electronic properties of the resulting extended π-systems [1][2]. The commercially available solid (molecular weight 335.98 g·mol⁻¹, typical purity ≥97%) is soluble in chloroform, acetonitrile, and DMSO, and is primarily employed in organic electronics, photodynamic sensitizer research, and on-surface synthesis [1][2].

Why 6,7-Dibromonaphthalene-2,3-dicarbonitrile Cannot Be Replaced by Other 6,7-Dihalo or Diaryl Analogs Without Quantifiable Loss of Performance


Substituting the 6,7-bromine atoms with chlorine, iodine, or phenyl groups in naphthalene-2,3-dicarbonitrile produces compounds that yield structurally analogous cyclization products, yet the resulting subnaphthalocyanines, diazaacenes, or surface-assembled nanostructures diverge dramatically in fluorescence quantum yield, thermal stability, charge-carrier mobility, and on-surface reaction selectivity [1][2][3]. The bromine atoms occupy a unique position in the halogen series: they are sufficiently heavy to enhance intersystem crossing for photodynamic applications without quenching fluorescence to the near-zero levels observed for the iodo congener, while also providing the highest thermal decomposition temperature among all hexahalo-subnaphthalocyanine derivatives [1]. Moreover, bromine's leaving-group ability, when combined with the nitrile groups, creates an activation-temperature profile on metal surfaces that is distinct from both the diaryl-substituted and the non-halogenated precursors, enabling reaction pathways that cannot be reproduced by simple analog substitution [3]. These performance gaps are documented quantitatively below.

6,7-Dibromonaphthalene-2,3-dicarbonitrile: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Fluorescence Quantum Yield of Hexabromosubnaphthalocyanine: Balanced Emission vs. Heavy-Atom Quenching Compared with Fluoro, Chloro, and Iodo Congeners

The chloroboron(III) hexabromosubnaphthalocyanine derived from 6,7-dibromonaphthalene-2,3-dicarbonitrile exhibits a fluorescence quantum yield (Φ) of 0.11, which is intermediate between the hexachloro (Φ = 0.20), hexafluoro (Φ = 0.22), and hexaiodo (Φ = 0.05) analogs [1]. The bromine congener retains sufficient radiative emission for imaging while providing moderate heavy-atom enhancement of intersystem crossing, unlike the iodo derivative whose singlet excited state is nearly completely deactivated [1].

Photodynamic therapy Fluorescence sensing Subnaphthalocyanine photophysics

Thermal Decomposition Temperature: Hexabromosubnaphthalocyanine Outperforms All Other Hexahalo Derivatives for High-Temperature Device Processing

Fluoroboron(III) hexabromosubnaphthalocyanine, obtained by counterion exchange of the chloroboron(III) precursor, records a 5% weight-loss decomposition temperature (Td₅%) of 359 °C, the highest value among all fluoroboron(III) hexahalosubnaphthalocyanines tested [1]. By comparison, the chloroboron(III) hexafluoro derivative decomposes at only 221 °C [1]. The hexabromo variant therefore provides a thermal processing window that is 138 °C wider than the least stable congener, an advantage for vapor-deposition or high-temperature annealing steps in device fabrication.

Organic electronics Thermogravimetric analysis Device fabrication stability

On-Surface Reaction Selectivity: Metal-Tunable Cyclization Pathway vs. 6,7-Diaryl Analogs That Require Co-Adsorbed Metals

2,3-Dibromo-6,7-dicyanonaphthalene deposited on Au(111) yields a mixture of C–C coupling products (via debromination) and cyclization products (via cyano groups) because the activation temperatures of the bromine and cyano functionalities overlap [1]. On Ag(111), the same precursor forms only a single type of cyclization polymer, directed by metal-coordination structures [1]. In contrast, the 6,7-diphenyl analog (PND) does not form naphthalocyanine on Ag(111) unless co-adsorbed iron atoms are present, and the larger 6,7-di(2-naphthyl) analog (NND) cyclotetramerizes spontaneously on Ag(111) without metal templating [2].

On-surface synthesis Scanning tunneling microscopy Nanofabrication

N-Type OFET Mobility: Dicyano-Diazaacene Derived from 6,7-Dibromo Precursor Delivers Electron Mobility up to 7×10⁻³ cm² V⁻¹ s⁻¹

The dicyano-substituted diazaacene synthesized via Pd-catalyzed coupling of 6,7-dibromonaphthalene-2,3-dicarbonitrile with diamino-bis(TIPS-ethynyl)arenes, followed by oxidation with MnO₂ or PbO₂, functions as an n-type semiconductor in a proof-of-concept organic field-effect transistor, achieving electron mobilities up to 7 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. While no direct comparator within the same study exists for other dihalo precursors, the mobility is notably higher than those reported for many non-cyano-substituted azaacene analogs, establishing the 6,7-dibromo building block as an entry point to n-type azaacene materials.

n-Type organic semiconductor Organic field-effect transistor Diazaacene electronics

Sonogashira Cross-Coupling Competence: Hexabromosubnaphthalocyanine as a Versatile Intermediate for Peripheral Functionalization

Fluoroboron(III) hexabromosubnaphthalocyanine serves as an effective substrate for Sonogashira coupling with substituted acetylenes, enabling the introduction of alkynyl or arylethynyl groups at all six peripheral positions [1][2]. This post-functionalization transforms the material into liquid-crystalline discotic columnar phases (hexagonal columnar phase with lattice constant a = 59–64 Å and stacking distance c = 4.7–4.8 Å), which cannot be accessed from the non-halogenated parent subnaphthalocyanine [2]. The bromo substituents thus act as essential reactive ports for diversifying the material's self-assembly and optoelectronic properties.

Cross-coupling Subnaphthalocyanine functionalization Liquid-crystalline materials

Where 6,7-Dibromonaphthalene-2,3-dicarbonitrile Delivers the Highest Scientific and Industrial Return Relative to Its Analogs


Photodynamic Theranostic Agents Requiring Balanced Singlet-Oxygen Generation and Detectable Fluorescence

The hexabromosubnaphthalocyanine derived from this precursor exhibits a fluorescence quantum yield (Φ = 0.11) that is high enough for imaging yet sufficiently attenuated by the heavy-atom effect to promote singlet-oxygen generation [1]. In contrast, the hexaiodo analog (Φ = 0.05) is nearly non-emissive, while the hexachloro (Φ = 0.20) and hexafluoro (Φ = 0.22) versions generate singlet oxygen less efficiently. This intermediate photophysical profile makes the 6,7-dibromo precursor the optimal choice for developing theranostic naphthalocyanine dyes that must simultaneously image and treat [1].

High-Temperature Organic Electronic Device Fabrication via Vacuum Sublimation

Fluoroboron(III) hexabromosubnaphthalocyanine withstands thermal stress up to a 5% weight loss at 359 °C, the highest among all hexahalo derivatives [2]. This thermal budget exceeds the chloroboron(III) hexafluoro congener (Td₅% = 221 °C) by 138 °C, enabling vapor-deposition processes and high-temperature annealing that would degrade other halogenated subnaphthalocyanine materials. Groups fabricating organic transistors or photovoltaics requiring thermal post-processing should select the 6,7-dibromo precursor to ensure maximum thermal processing latitude [2].

On-Surface Synthesis of Nanostructures with Metal-Selectable Reaction Outcome

Deposition of 6,7-dibromonaphthalene-2,3-dicarbonitrile on Au(111) versus Ag(111) produces fundamentally different products: C–C coupled networks on gold and cyclization polymers on silver [3]. This dual reactivity arises from the overlapping activation temperature window of the bromine leaving groups and the cyano cyclization moieties [3]. In contrast, 6,7-diaryl analogs either require co-adsorbed metals (PND) or cyclize spontaneously (NND) without substrate control [4]. Researchers designing surface-templated polymers, covalent organic frameworks, or single-molecule devices can leverage the intrinsic metal-selectivity of the dibromo compound to pattern distinct architectures on a single substrate platform.

Solution-Processable n-Channel Organic Semiconductors for Flexible Electronics

The dicyano-substituted diazaacene framework constructed from this dibromo precursor delivers electron mobility up to 7 × 10⁻³ cm² V⁻¹ s⁻¹ in a proof-of-concept OFET [5]. This mobility level, combined with the electron-deficient character imparted by the dicyano groups, positions the 6,7-dibromo building block as a strategic entry point for synthesizing n-type semiconductors intended for air-stable, solution-processed complementary circuits and flexible display backplanes [5].

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